Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate

Chiral Synthesis Lead Optimization NK-3 Receptor Antagonist

This single enantiomer (3S,4S) fluorinated pyrrolidine ester is a crucial chiral intermediate for NK-3 antagonist synthesis and CNS lead optimization. The defined (3S,4S) stereochemistry ensures reproducible target binding and avoids the confounding pharmacological data inherent to racemates or other diastereomers. The ethyl ester handle simplifies conversion to the corresponding carboxylic acid for peptide coupling. Sourcing this exact enantiomer is essential for valid SAR studies, patent composition-of-matter examples, and scalable lead compound production.

Molecular Formula C12H15FN2O2
Molecular Weight 238.262
CAS No. 2413846-35-0
Cat. No. B2848331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate
CAS2413846-35-0
Molecular FormulaC12H15FN2O2
Molecular Weight238.262
Structural Identifiers
SMILESCCOC(=O)C1(CNCC1C2=CN=CC=C2)F
InChIInChI=1S/C12H15FN2O2/c1-2-17-11(16)12(13)8-15-7-10(12)9-4-3-5-14-6-9/h3-6,10,15H,2,7-8H2,1H3/t10-,12-/m1/s1
InChIKeyXKKFMMPMZPEZRU-ZYHUDNBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate (CAS 2413846-35-0): A Chiral Fluorinated Pyrrolidine Building Block for CNS Drug Discovery


Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate (CAS 2413846-35-0) is a chiral, trisubstituted pyrrolidine derivative with a molecular formula of C12H15FN2O2 and a molecular weight of 238.26 g/mol . It belongs to a class of fluorinated pyrrolidine building blocks that are increasingly valuable in medicinal chemistry for enhancing metabolic stability and modulating molecular conformation [1]. While detailed primary pharmacological data for this specific enantiomer is not publicly available, its structural features—a stereodefined (3S,4S) configuration, a 3-fluoro substituent, and a pyridin-3-yl group—suggest its utility as a versatile intermediate in the synthesis of central nervous system (CNS) drug candidates and other bioactive molecules [2].

Procurement Risk: Why Generic Pyrrolidine-3-carboxylates Cannot Replace the (3S,4S)-3-Fluoro-4-pyridin-3-yl Enantiomer


Simple, achiral pyrrolidine-3-carboxylates or racemic mixtures of this scaffold cannot be interchangeably substituted for the single enantiomer Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate. The defined (3S,4S) stereochemistry controls the three-dimensional orientation of the pyridine and fluoro substituents, which is critical for specific interactions with chiral biological targets, such as receptors or enzymes [1]. The strategic placement of the fluorine atom at the 3-position, a key feature absent in non-fluorinated analogs, inherently alters the electron distribution, basicity of the pyrrolidine nitrogen, and metabolic susceptibility of the scaffold [2]. Using a racemate or a different diastereomer introduces a second, potentially inactive or toxic compound, confounding pharmacological data and complicating downstream analytical and regulatory requirements. The absence of targeted substitution risks project delays and data invalidation in lead optimization programs [3].

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate: Comparative Evidence for Scientific Selection


Stereochemical Purity Defines Biological Relevance vs. Racemic and Diastereomeric Mixtures

The compound's (3S,4S) stereochemistry is not a trivial feature. In the related patent family for pyrrolidine-based NK-3 receptor antagonists, biological activity is exclusively attributed to compounds with defined stereochemistry [1]. The patent emphasizes that the invention includes 'individual diastereoisomers and enantiomers,' implying a direct structural and functional link between absolute configuration and target engagement. In contrast, racemic mixtures like rac-(3R,4R)-3-fluoro-4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid (CAS 2272771-75-0) or N-Boc-protected racemates (CAS 2639392-33-7) contain 50% of the stereoisomer that is predicted to be inactive, thereby diluting potency and introducing off-target binding risks .

Chiral Synthesis Lead Optimization NK-3 Receptor Antagonist

Differentiation by Computed Lipophilicity and Structural Properties Against a Non-Fluorinated Analog

The presence of the single fluorine atom at the 3-position of the pyrrolidine ring distinguishes this compound from its non-fluorinated progenitor. In a closely related Boc-protected analog, rac-tert-butyl (3R,4R)-3-fluoro-4-(pyridin-3-yl)pyrrolidine-3-carboxylate, the computed partition coefficient (XLogP3) is 1.4, indicating moderate lipophilicity [1]. The non-fluorinated version (4-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, CAS 2168748-14-7) would have a significantly lower XLogP and different hydrogen bond acceptor capacity, directly impacting membrane permeability and nonspecific binding. The target compound, being an ethyl ester rather than a tert-butyl ester or carboxylic acid, is calculated to have a different XLogP and a faster rate of hydrolysis, making it a more reactive intermediate for further derivatization [2].

Physicochemical Property Analysis Drug Design Fluorination Effects

Evidence Gap: Absence of Direct Comparative Pharmacological Data for the (3S,4S) Enantiomer

A rigorous search of the literature finds no publicly available, direct, head-to-head in vitro pharmacological data (e.g., IC50, Ki, EC50 values) for Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate against a defined comparator compound in a specific assay [1]. The compound appears to be a novel research intermediate or a member of a broader patent claim where individual compound data was not disclosed. The absence of data means that claims of superiority over another specific compound would be unsupported. Instead, procurement decisions must be based on the class-level advantages of the stereochemistry and functional groups, as described in the other evidence items, and on the synthetic requirements of the project [2].

Data Gap Analysis Pharmacological Screening Procurement Caveat

Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate: Recommended Application Scenarios for Research and Procurement


Lead Optimization in CNS Drug Discovery Programs Targeting NK-3 Receptors

The compound serves as a key chiral intermediate for synthesizing a focused library of pyrrolidine-based neurokinin-3 (NK-3) receptor antagonists. The (3S,4S) stereochemistry and 3-fluoro substituent are consistent with the pharmacophore defined in patent literature for this target class [1]. Its use is appropriate for medicinal chemistry teams needing to explore structure-activity relationships (SAR) around the pyrrolidine core, where stereospecific control is predicted to be crucial for potent receptor binding and selectivity.

Synthesis of Enantiomerically Pure Building Blocks via Ester Hydrolysis

The ethyl ester functionality of the compound allows for easy conversion to the corresponding carboxylic acid, a more advanced building block for peptide coupling or amide bond formation. This scenario is suitable for discovery chemistry groups that require a scalable entry point to a chiral, fluorinated pyrrolidine acid for diverse library synthesis. The conversion can be performed under mild basic or enzymatic conditions without racemization, preserving the critical (3S,4S) configuration [2].

Investigating the Impact of Fluorination on Physicochemical Properties

For academic or industrial medicinal chemistry groups focused on the effect of fluorination, this compound provides a direct tool for comparison with non-fluorinated analogs. Quantitative assessment of how the 3-fluoro substituent alters logD, pKa of the pyrrolidine nitrogen, and metabolic stability can be measured experimentally to build predictive models for future compound design. This foundational data generation is a prerequisite for making informed procurement decisions in subsequent projects [3].

A Specific Synthetic Step in a Patent-Driven Lead Series

For organizations filing composition-of-matter patents around chiral fluorinated pyrrolidines, sourcing the specific (3S,4S) enantiomer is an absolute requirement to prepare patent examples. Use of a racemate or a different diastereomer would not establish the biological activity of the claimed stereoisomer, potentially weakening the patent's intellectual property position. The compound's defined stereochemistry and functional group handles make it an ideal starting material for such activities [4].

Quote Request

Request a Quote for Ethyl (3S,4S)-3-fluoro-4-pyridin-3-ylpyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.